KN-92 phosphate KN-92 phosphate KN-92 is an inactive derivative of KN-93. KN-93 is a selective inhibitor of Ca2+/calmodulin-dependent kinase II (CaMKII), competitively blocking CaM binding to the kinase (Ki = 370 nM).IC50 value:Target:KN-92 is intended to be used as a control compound in studies designed to elucidate the antagonist activities of KN-93. KN-93 inhibits histamine-induced aminopyrine uptake in parietal cells (IC50 = 300 nM). KN-93 has been used to implicate roles for CaMKII in Ca2+-induced Ca2+ release in cardiac myocytes, constitutive phosphorylation of 5-lipoxygenase in 3T3 cells, and Ca2+-dependent activation of HIF-1α in colon cancer cell.
Brand Name: Vulcanchem
CAS No.: 1135280-28-2
VCID: VC0001834
InChI: InChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4)/b6-5+;
SMILES: CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
Molecular Formula: C24H28ClN2O7PS
Molecular Weight: 555.0 g/mol

KN-92 phosphate

CAS No.: 1135280-28-2

Cat. No.: VC0001834

Molecular Formula: C24H28ClN2O7PS

Molecular Weight: 555.0 g/mol

* For research use only. Not for human or veterinary use.

KN-92 phosphate - 1135280-28-2

CAS No. 1135280-28-2
Molecular Formula C24H28ClN2O7PS
Molecular Weight 555.0 g/mol
IUPAC Name N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;phosphoric acid
Standard InChI InChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4)/b6-5+;
Standard InChI Key XRQHWVVDNMJDEQ-IPZCTEOASA-N
Isomeric SMILES CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
SMILES CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
Canonical SMILES CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O

Chemical and Structural Characteristics of KN-92 Phosphate

Molecular Composition and Physicochemical Properties

KN-92 phosphate (CAS No. 1135280-28-2) is a phosphate salt derivative of KN-92, with the molecular formula C24H28ClN2O7PS\text{C}_{24}\text{H}_{28}\text{ClN}_2\text{O}_7\text{PS} and a molecular weight of 554.98 g/mol . The phosphate group enhances aqueous solubility compared to the parent compound, though it remains poorly soluble in pure water (<0.1 mg/mL). In dimethyl sulfoxide (DMSO), it achieves a solubility of 100 mg/mL (180.19 mM), facilitating its use in in vitro assays requiring solvent-based delivery . Structural analyses reveal that the phosphate moiety is appended to the benzylamine core, preserving the sulfonamide and chlorocinnamyl substituents critical for molecular recognition while abolishing CaMKII binding affinity .

Pharmacological Profile and Mechanism of Inactivity

Off-Target Effects on Ion Channels

Despite its CaMKII inactivity, KN-92 phosphate exhibits nonspecific interactions with voltage-gated potassium channels (Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, and hERG), as demonstrated in HEK293 cell models . At concentrations ≥10 µM, it reduces Kv1.5 currents by 35 ± 6%, an effect attributable to direct pore block rather than kinase modulation . These findings underscore the necessity of including KN-92 phosphate as a control to differentiate CaMKII-mediated phenomena from off-target ion channel effects in studies employing KN-93.

Research Applications and Experimental Validation

Cancer Biology

KN-92 phosphate has been employed to validate CaMKII-independent pathways in prostate and colon cancer models. In LNCaP prostate cancer cells, KN-93 induces apoptosis (EC50 = 3.2 µM) irrespective of p53 status, while KN-92 phosphate fails to alter cell viability at concentrations up to 50 µM . Similarly, in HT-29 colon cancer cells, KN-93 inhibits hypoxia-inducible factor 1α (HIF-1α) activation under low-oxygen conditions, an effect absent in KN-92 phosphate-treated cohorts .

Comparative Pharmacokinetics and Dosing Considerations

Solvent Compatibility and Formulation

KN-92 phosphate’s limited aqueous solubility necessitates DMSO-based stock solutions for cellular assays. At 100 mg/mL in DMSO, the compound remains stable for ≥1 year at -80°C, with no precipitation observed upon dilution into aqueous buffers .

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